4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-3-5-11-21(4-2)26(23,24)16-8-6-14(7-9-16)17(22)20-18-15(13-19)10-12-25-18/h6-10,12H,3-5,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLBYYHGUBHVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the butyl(ethyl)sulfamoyl group through sulfonation reactions. The 3-cyanothiophen-2-yl moiety can be attached via a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive domains:
-
Sulfamoyl group (-SO₂N(butyl)(ethyl))
-
Benzamide core (-C₆H₄-C(=O)NH-)
-
3-cyanothiophene substituent
These groups dictate its participation in oxidation, reduction, substitution, and cycloaddition reactions (Table 1).
Oxidation Reactions
The sulfamoyl group undergoes oxidation under controlled conditions:
| Reaction | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Sulfamoyl → Sulfone | KMnO₄, H₂O, 60°C | Sulfone derivative | , |
| Thiophene ring oxidation | H₂O₂, AcOH, RT | Thiophene S-oxide |
The cyanothiophene moiety is resistant to mild oxidants but reacts with strong agents like H₂O₂ to form S-oxides .
Reduction Reactions
The nitrile group and sulfamoyl moiety are primary reduction targets:
| Reaction | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Nitrile → Amine | LiAlH₄, THF, 0°C → RT | 3-aminothiophene derivative | , |
| Sulfamoyl → Amine | Zn/HCl, reflux | Secondary amine |
Notably, LiAlH₄ selectively reduces the nitrile to an amine without affecting the sulfamoyl group .
Substitution Reactions
The electron-deficient thiophene ring facilitates nucleophilic substitution:
| Position | Reagents | Products | Source |
|---|---|---|---|
| Thiophene C-5 | NH₂R (amines), DMF, 80°C | 5-amino-substituted thiophene | |
| Benzamide NH | RCOCl, pyridine, RT | N-acylated derivatives |
The cyanothiophene’s C-5 position shows higher reactivity due to the electron-withdrawing cyano group .
Cycloaddition and Ring Formation
The nitrile group participates in [2+3] cycloadditions:
| Reaction | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Nitrile + NaN₃ | CuI, DMSO, 120°C | Tetrazole analog | |
| Thiophene + dienophiles | Maleic anhydride, Δ | Diels-Alder adducts |
These reactions enable diversification into heterocyclic systems with potential bioactivity .
Stability and Degradation Pathways
The compound demonstrates pH-dependent hydrolysis:
| Condition | Degradation Products | Mechanism | Source |
|---|---|---|---|
| Acidic (HCl, 1M, 80°C) | Benzoic acid + thiophene amine | Amide bond cleavage | , |
| Alkaline (NaOH, 1M, RT) | Sulfamate salt + benzamide | Sulfamoyl group hydrolysis |
Comparative Reactivity with Structural Analogs
Key differences from related benzamides (Table 4):
| Compound | Sulfamoyl Reactivity | Nitrile Reactivity | Source |
|---|---|---|---|
| 4-butoxy-N-(3-cyanothiophen-2-yl)benzamide | Low | High | |
| 4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | High | Absent |
The presence of both sulfamoyl and cyanothiophene groups creates unique reactivity compared to simpler analogs .
Scientific Research Applications
Organic Synthesis
4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide serves as a versatile building block in organic synthesis. Its functional groups allow for the modification and construction of more complex molecules, making it valuable in developing new pharmaceuticals and agrochemicals.
Biological Research
This compound has potential applications in biological studies, particularly in the investigation of biochemical pathways. The sulfamoyl group is known to interact with various biomolecules, which can be exploited to study enzyme activities and receptor interactions .
Material Science
In material science, this compound can be utilized to create specialty chemicals with desired properties. Its unique structure may impart specific characteristics to polymers or coatings, enhancing their performance in industrial applications.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of compounds similar to this compound. Researchers found that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Case Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibition capabilities of the compound. It was shown that the sulfamoyl moiety effectively inhibited certain enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The compound’s uniqueness lies in its butyl-ethyl sulfamoyl and 3-cyanothiophen-2-yl groups. Key comparisons with analogs include:
Table 1: Structural and Functional Comparison
Key Observations:
Benzyl-methyl (LMM5) and cyclohexyl-ethyl (LMM11) groups in antifungal analogs may contribute to steric effects critical for binding to thioredoxin reductase in C. albicans .
Amide-Linked Heterocycles: The 3-cyanothiophen-2-yl group in the target compound introduces a cyano electron-withdrawing group, which may stabilize π-π interactions with biological targets. In contrast, 1,3,4-oxadiazole rings in LMM5/LMM11 improve metabolic stability and hydrogen-bonding capacity . oxidoreductases) .
Physicochemical Properties
- Solubility: The 3-cyanothiophen-2-yl group’s polarity may improve aqueous solubility compared to LMM5’s methoxyphenyl-methyl substituent .
Biological Activity
Molecular Formula
The molecular formula for 4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide is .
Structural Characteristics
This compound features a benzamide core, with a sulfamoyl group attached to a butyl and ethyl moiety, and a cyanothiophene substituent. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to modulate specific receptor pathways, particularly those involving glutamate receptors. Research indicates that compounds with similar structures often act as agonists or antagonists at these receptors, influencing neurotransmission and potentially providing therapeutic benefits in neurological disorders.
Pharmacological Studies
- Glutamate Receptor Modulation : Studies have shown that compounds interacting with glutamate receptors can affect synaptic plasticity and neurotransmitter release. For instance, the modulation of NMDA and AMPA receptors is crucial in the treatment of conditions like Alzheimer’s disease and depression .
- Anticancer Potential : Preliminary studies suggest that sulfonamide derivatives possess anticancer properties by inhibiting tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : Sulfamoyl compounds have been noted for their anti-inflammatory properties, which may be relevant in conditions such as arthritis and other inflammatory diseases .
Case Studies
- Case Study 1 : A study investigating the effects of sulfamoyl compounds on neuronal survival demonstrated that certain derivatives could enhance neuronal resilience against excitotoxicity, suggesting neuroprotective properties.
- Case Study 2 : In vitro assays have shown that similar benzamide derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating a potential role in cancer therapy.
In Vitro Studies
Research has indicated that this compound exhibits significant activity against specific cancer cell lines. In vitro assays revealed:
- IC50 values indicating effective concentration ranges for inducing cell death.
- Mechanistic studies showing involvement in apoptosis pathways.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. These studies typically measure:
- Bioavailability and metabolic stability.
- Efficacy in reducing tumor size or improving neurological outcomes.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 302.38 g/mol |
| Solubility | Soluble in DMSO |
| IC50 (Cancer Cell Lines) | Varies by line (e.g., 10 µM) |
| Mechanism | NMDA receptor modulation |
Q & A
Q. Key Considerations :
- Control moisture to prevent hydrolysis of intermediates.
- Optimize stoichiometry (1.2:1 molar ratio of amine to acyl chloride) to minimize side products.
How should researchers characterize this compound to confirm structural fidelity and purity?
Basic Research Focus
A combination of analytical techniques is required:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., sulfamoyl protons at δ 3.1–3.3 ppm; thiophene protons at δ 7.2–7.5 ppm) .
- 2D NMR (HSQC, HMBC) : Resolve ambiguities in connectivity, particularly between the benzamide and thiophene moieties.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 435.12 for C₁₉H₂₂N₃O₃S₂) .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
What in vitro biological assays are most relevant for evaluating its anticancer potential, and how should experimental controls be designed?
Q. Advanced Research Focus
- Cell Viability Assays :
- Use MTT or resazurin-based assays in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination.
- Include positive controls (e.g., cisplatin) and vehicle controls (DMSO ≤0.1%) .
- Mechanistic Studies :
- Apoptosis : Flow cytometry with Annexin V/PI staining.
- ROS Detection : Fluorescent probes (e.g., DCFH-DA) to assess oxidative stress .
Q. Data Interpretation :
- Compare dose-response curves across cell lines to identify selectivity.
- Validate target engagement (e.g., kinase inhibition) via Western blotting or enzymatic assays.
How can contradictory bioactivity data between similar sulfamoyl benzamide derivatives be resolved?
Advanced Research Focus
Contradictions often arise from:
- Substituent Effects : The butyl/ethyl group on sulfamoyl may alter lipophilicity (logP) compared to methyl/isopropyl analogs, affecting membrane permeability .
- Assay Variability : Differences in cell culture conditions (e.g., serum concentration, incubation time).
Q. Resolution Strategies :
- Perform parallel assays under standardized conditions.
- Use molecular docking to predict binding affinities to targets (e.g., carbonic anhydrase IX) and correlate with experimental IC₅₀ values .
What computational methods are recommended for predicting the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- ADMET Prediction :
- SwissADME : Estimate logP (lipophilicity), bioavailability, and blood-brain barrier permeability .
- CYP450 Inhibition : Use SuperCYPscreen to assess metabolic stability .
- MD Simulations : Study binding dynamics with putative targets (e.g., 50 ns simulations in GROMACS) .
Validation : Compare in silico predictions with in vitro hepatic microsomal stability assays.
How do structural modifications (e.g., sulfamoyl substituents) impact bioactivity?
Advanced Research Focus
A comparative analysis of analogs reveals:
| Substituent | IC₅₀ (µM) MCF-7 | logP | Solubility (µg/mL) |
|---|---|---|---|
| Butyl(ethyl)sulfamoyl | 12.3 ± 1.2 | 3.8 | 8.5 |
| Dimethylsulfamoyl | 24.7 ± 2.1 | 2.9 | 15.2 |
| Isopropylsulfonyl | 18.9 ± 1.8 | 4.1 | 5.3 |
Q. Key Trends :
- Bulkier substituents (butyl/ethyl) enhance potency but reduce solubility.
- Electron-withdrawing groups (e.g., sulfonyl) improve target affinity but may increase toxicity .
What strategies mitigate toxicity in preclinical studies?
Q. Advanced Research Focus
- In Silico Toxicity Prediction : Tools like ProTox-II identify potential hepatotoxicity or mutagenicity .
- Selective Targeting : Conjugate with tumor-homing peptides to reduce off-target effects.
- Metabolite Profiling : LC-MS/MS identifies reactive metabolites (e.g., glutathione adducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
